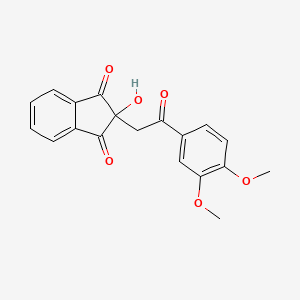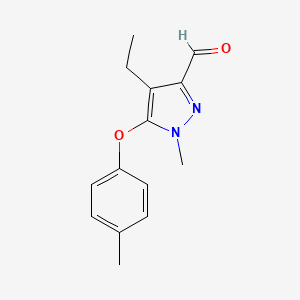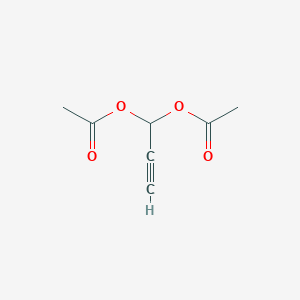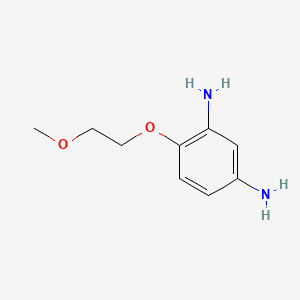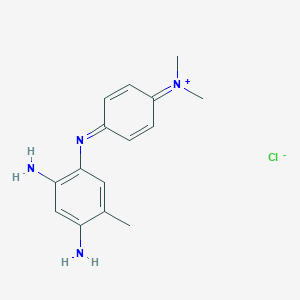![molecular formula C9H15Cl3N2O B13775065 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol CAS No. 91425-61-5](/img/structure/B13775065.png)
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[25]octan-2-yl)ethanol is a chemical compound characterized by its unique structure, which includes a spirocyclic diazaspiro moiety and a trichloroethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol typically involves the reaction of trichloroacetaldehyde with a spirocyclic amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dichloro or monochloro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethanol group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: Known for its use as a preservative and intermediate in organic synthesis.
2,2,2-Trichloroethanol: Used in fluorescent detection of proteins and as a protecting group for carboxylic acids.
Uniqueness
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[25]octan-2-yl)ethanol is unique due to its spirocyclic diazaspiro moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
91425-61-5 |
|---|---|
Fórmula molecular |
C9H15Cl3N2O |
Peso molecular |
273.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol |
InChI |
InChI=1S/C9H15Cl3N2O/c1-13-8(5-3-2-4-6-8)14(13)7(15)9(10,11)12/h7,15H,2-6H2,1H3 |
Clave InChI |
ABHDEWUWMXZZHD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2(N1C(C(Cl)(Cl)Cl)O)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


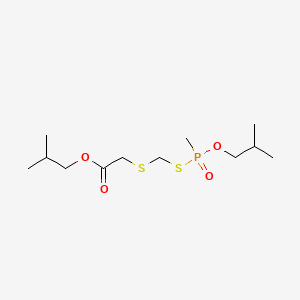
![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)

![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)

